N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(10-6-4-3-5-7-10)13(16)15-11-8-14-17-9-11/h3-9,12H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJTLNRHZLHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)-2-phenylbutanamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . Common catalysts for this reaction include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on optimizing reaction conditions to maximize yield and purity. Flow chemistry techniques, which allow for continuous processing and better control over reaction parameters, are increasingly being used for the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction can yield amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(1,2-oxazol-4-yl)-2-phenylbutanamide exhibits significant antimicrobial properties. The oxazole and phenyl groups enhance its interaction with microbial targets. Preliminary studies have shown effective inhibition against various bacterial strains.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| Related Compounds | Anticancer | Induces apoptosis in cancer cells |
Anticancer Activity
Similar compounds have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. In vitro assays revealed that this compound inhibited the proliferation of HeLa cervical cancer cells, with an IC50 value of 15 µM. Mechanistic studies indicated that it triggers caspase-dependent apoptosis pathways.
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical modifications that enhance biological activity:
- Oxazole Substitution : Variations in substitution patterns on the oxazole ring significantly affect antimicrobial potency.
- Phenyl Positioning : The position of substituents on the phenyl group influences binding affinity to target enzymes involved in cell wall synthesis.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, suggesting potent antibacterial action.
Study 2: Anticancer Activity
In vitro assays revealed that the compound inhibited the proliferation of HeLa cervical cancer cells with an IC50 value of 15 µM. Mechanistic studies indicated that it triggers caspase-dependent apoptosis pathways.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-4-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Fluoroisoxazoles
- Nitroisoxazoles
Uniqueness
N-(1,2-oxazol-4-yl)-2-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoxazole ring with a phenylbutanamide moiety makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and antioxidant effects based on recent studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.26 g/mol
The oxazole ring contributes to the compound's reactivity and biological properties.
1. Anti-inflammatory Effects
Recent studies have demonstrated that compounds containing the oxazole moiety exhibit significant anti-inflammatory properties. For instance, in vitro assays showed that derivatives of benzoxazole with similar structural features inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6. This inhibition was achieved through the modulation of the STAT3 and NF-κB signaling pathways, which are critical in inflammatory responses .
Table 1: Inhibition of Cytokine Expression by Related Compounds
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound 5f | 70% | 65% |
| Compound 4d | 75% | 60% |
2. Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Compounds similar to this structure have shown micromolar cytocidal activity in tumor cell lines, indicating a possible role as an anticancer agent. The mechanism often involves cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cell types .
Case Study: Cytotoxicity in MDA-MB-231 Cells
A study assessed the effect of this compound on MDA-MB-231 breast cancer cells. The compound induced significant cell death at concentrations above 10 µM, with flow cytometry confirming apoptosis as the primary mechanism.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds with similar structures have been tested for their ability to scavenge free radicals like DPPH and ABTS. Results indicated that certain derivatives exhibited strong radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound 3 | 86% | 92% |
| N-(1,2-Oxazol) | 78% | 85% |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,2-oxazol-4-yl)-2-phenylbutanamide, and what key reaction conditions optimize yield and purity?
- Methodological Answer :
- Oxazole Ring Formation : Utilize cyclization reactions between nitriles and hydroxylamine derivatives under acidic conditions to construct the 1,2-oxazole core. Optimize temperature (80–100°C) and solvent (e.g., ethanol) to minimize side products .
- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 2-phenylbutanoic acid with the 4-amino-1,2-oxazole intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Catalytic Optimization : Transition metal catalysts (e.g., Pd(OAc)₂) can enhance regioselectivity in cross-coupling steps. Monitor reaction progress via TLC or LC-MS .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopic Validation :
- NMR : Assign peaks for the oxazole proton (δ 8.1–8.3 ppm, singlet) and amide NH (δ 6.5–7.0 ppm, broad) to confirm connectivity .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 245.1184 (calculated for C₁₃H₁₄N₂O₂) .
- Crystallographic Analysis : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL (R-factor < 0.05) to resolve bond lengths (e.g., C–O: 1.36 Å) and dihedral angles .
Advanced Research Questions
Q. What strategies address discrepancies between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
- Docking Validation : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility. Compare binding poses with mutagenesis data (e.g., BRD4 bromodomain studies) .
- Experimental Cross-Check : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Resolve protonation state discrepancies via pH-dependent NMR titrations .
- Data Reconciliation : Apply Bayesian statistics to integrate docking scores (Glide SP) with SPR (surface plasmon resonance) results, adjusting for solvent effects .
Q. How does the oxazole ring's electronic configuration influence the compound's interaction with biological targets?
- Methodological Answer :
- Electrostatic Potential Mapping : Use DFT calculations (B3LYP/6-311G**) to identify electron-rich regions (e.g., oxazole N–O dipole) that favor hydrogen bonding with residues like Asp144 in kinase targets .
- SAR Studies : Synthesize analogs with substituted oxazoles (e.g., methyl, chloro) and compare IC₅₀ values in enzyme inhibition assays. Tabulate results:
| Oxazole Substituent | IC₅₀ (µM) | Target Protein |
|---|---|---|
| H (parent compound) | 0.45 | BRD4 |
| 5-Methyl | 0.12 | BRD4 |
| 5-Chloro | 1.20 | BRD4 |
| Data adapted from bromodomain-ligand studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
